Abiraterone acetate
Overview
Description
Abiraterone acetate is a medication primarily used to treat prostate cancer. It is sold under the brand names Zytiga and Yonsa, among others. This compound is particularly effective in treating metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) when used in combination with corticosteroids . This compound works by inhibiting the production of androgens, which are hormones that can promote the growth of prostate cancer cells .
Biochemical Analysis
Biochemical Properties
Abiraterone acetate interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . Inhibition of 17α-hydroxylase suppresses hydroxylation of pregnenolone and progesterone at C17 . It also inhibits sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of DHEA and other endogenous steroids and compounds .
Cellular Effects
The effects of this compound on cells are primarily related to its role in inhibiting androgen synthesis. By blocking the enzyme necessary for androgen synthesis, it reduces the levels of androgens that can stimulate the growth of prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme CYP17A1. By inhibiting this enzyme, it prevents the conversion of pregnenolone and progesterone into androgens .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis. It interacts with the enzyme CYP17A1, which is crucial for the conversion of pregnenolone and progesterone into androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of abiraterone acetate involves several steps. One common method starts with 17-halogen-androstane-diene-3beta-alcohol acetate and 3-pyridine boronic acid pinacol ester as raw materials. These compounds undergo a coupling reaction in the presence of a catalyst to form this compound . This method is advantageous due to its simplicity, availability of raw materials, and controllable quality, making it suitable for industrial production .
Industrial Production Methods
Industrial production of this compound often involves solvent evaporation, direct compaction, melt granulation, co-precipitation, co-crystallization, and other techniques to enhance the solubility and bioavailability of the compound . Nanocrystal technology has also been employed to improve the dissolution rate and oral bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Abiraterone acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is hydrolyzed in vivo to form abiraterone, its active metabolite .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include catalysts for coupling reactions, solvents for crystallization, and stabilizers for nanocrystal formulations .
Major Products
The major product formed from the hydrolysis of this compound is abiraterone, which is the active form of the drug . This metabolite is responsible for the compound’s therapeutic effects.
Scientific Research Applications
Abiraterone acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat advanced prostate cancer by inhibiting androgen biosynthesis . Research has shown that this compound can significantly improve survival rates in patients with metastatic prostate cancer .
In the pharmaceutical industry, this compound is used to develop formulations that enhance its solubility and bioavailability, such as nanocrystal tablets . Additionally, the compound is being studied for its potential use in treating other types of cancer .
Mechanism of Action
Abiraterone acetate is converted in vivo to abiraterone, which inhibits the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial for androgen biosynthesis in the adrenal glands, testes, and prostate tumors . By inhibiting CYP17A1, this compound reduces the production of testosterone and other androgens, thereby slowing the growth of prostate cancer cells .
Comparison with Similar Compounds
Abiraterone acetate is often compared with other antiandrogens used in the treatment of prostate cancer, such as bicalutamide and enzalutamide . While all these compounds inhibit androgen activity, this compound is unique in its ability to block androgen production at multiple sites, including the adrenal glands and prostate tumors . This comprehensive inhibition makes this compound particularly effective in treating advanced prostate cancer.
Similar Compounds
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-18-2 | |
Record name | Abiraterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abiraterone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Abiraterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABIRATERONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Abiraterone acetate?
A: this compound is a prodrug that is metabolized to Abiraterone, a potent and irreversible inhibitor of cytochrome P450 17A1 (CYP17A1). [] CYP17A1 is an enzyme crucial for androgen biosynthesis, catalyzing two key steps: 17α-hydroxylase and C17,20-lyase. [] By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens (including testosterone) from the testes, adrenal glands, and even within the tumor itself. [, ] This is particularly important in castration-resistant prostate cancer (CRPC), where tumors can continue to grow despite low levels of circulating testosterone by utilizing these alternative androgen sources. [, ]
Q2: What is the molecular formula and weight of this compound?
A: While the provided abstracts do not specify the molecular formula and weight of this compound, several papers focus on its structural characteristics and modifications. For detailed spectroscopic data and characterization of this compound and its metabolites, refer to the research by [].
Q3: How stable is this compound under various conditions?
A: The stability of this compound under different conditions has been a significant area of research. Studies have explored various formulation strategies to enhance its stability, solubility, and bioavailability. [, , , ] For instance, nanocrystal technology has been investigated to improve the dissolution rate and oral bioavailability of this compound. []
Q4: What is the pharmacokinetic profile of this compound?
A: this compound is administered orally and is rapidly converted to its active metabolite, Abiraterone. [, ] Food significantly impacts the absorption of this compound, leading to a several-fold increase in exposure when taken with a high-fat meal compared to fasting conditions. [] Therefore, it is generally recommended to administer this compound in a fasted state to minimize variability in drug exposure. []
Q5: How efficacious is this compound in treating prostate cancer?
A: this compound, in combination with prednisone, has demonstrated significant antitumor activity in various settings of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). [, , , , , , ] Clinical trials have shown improvements in overall survival, progression-free survival, and prostate-specific antigen (PSA) response rates compared to placebo or other standard treatments. [, , , , ]
Q6: Are there any known mechanisms of resistance to this compound?
A: Despite its efficacy, resistance to this compound is a significant clinical challenge. While the provided abstracts do not delve deep into specific resistance mechanisms, they highlight the dynamic evolution of CRPC and the emergence of resistant phenotypes following treatment. [, ] Ongoing research aims to understand the genomic and molecular mechanisms underlying Abiraterone resistance and develop strategies to overcome it. []
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